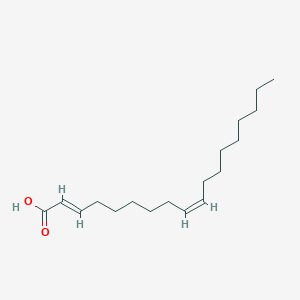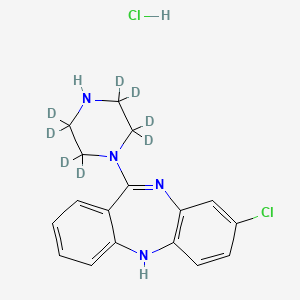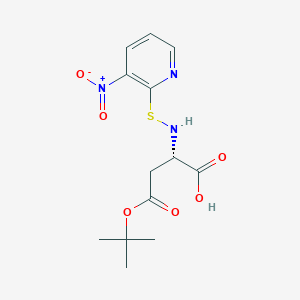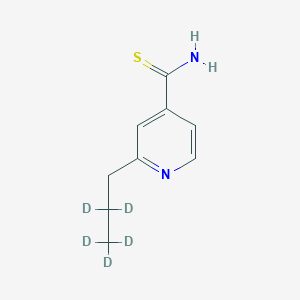
Hsv-1/hsv-2-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsv-1/hsv-2-IN-2 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications against herpes simplex virus type 1 (HSV-1) and herpes simplex virus type 2 (HSV-2). These viruses are responsible for causing oral and genital herpes, respectively, and are highly prevalent worldwide. The compound this compound is being studied for its ability to inhibit the replication of these viruses, thereby offering a potential treatment option for infections caused by HSV-1 and HSV-2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsv-1/hsv-2-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the optimization of reaction parameters to maximize yield and minimize waste. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product. Quality control measures are implemented at various stages to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Hsv-1/hsv-2-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its efficacy.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of new compounds with varied properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are optimized to achieve the desired transformations while maintaining the integrity of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
Hsv-1/hsv-2-IN-2 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system to study the mechanisms of antiviral agents and to develop new synthetic methodologies.
Biology: Researchers investigate the biological effects of this compound on viral replication and host cell interactions, providing insights into the molecular basis of its antiviral activity.
Medicine: The primary application of this compound is in the development of antiviral therapies for HSV-1 and HSV-2 infections. Clinical studies are conducted to evaluate its efficacy and safety in treating herpes infections.
Industry: The compound is also explored for its potential use in the formulation of topical creams and ointments for the treatment of herpes lesions.
Mechanism of Action
Hsv-1/hsv-2-IN-2 exerts its antiviral effects by targeting specific molecular pathways involved in the replication of HSV-1 and HSV-2. The compound interferes with the viral DNA polymerase enzyme, inhibiting the synthesis of viral DNA and preventing the virus from replicating within host cells. Additionally, this compound may modulate host cell signaling pathways, enhancing the antiviral response and reducing viral load.
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Hsv-1/hsv-2-IN-2 in terms of their antiviral properties, including:
Acyclovir: A well-known antiviral drug used to treat HSV infections by inhibiting viral DNA polymerase.
Valacyclovir: A prodrug of acyclovir with improved bioavailability, used for the same indications.
Famciclovir: Another antiviral agent that targets viral DNA polymerase and is used to treat HSV infections.
Uniqueness of this compound
This compound is unique in its chemical structure and mechanism of action compared to other antiviral agents. Its ability to inhibit viral replication through multiple pathways and its potential for use in various formulations make it a promising candidate for further development. Additionally, the compound’s efficacy against both HSV-1 and HSV-2 sets it apart from other antiviral drugs that may have limited activity against one type of virus.
Properties
Molecular Formula |
C17H14ClFN4OS |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(1-ethyl-5-fluoro-2-hydroxyindol-3-yl)iminothiourea |
InChI |
InChI=1S/C17H14ClFN4OS/c1-2-23-14-7-6-11(19)9-13(14)15(16(23)24)21-22-17(25)20-12-5-3-4-10(18)8-12/h3-9,24H,2H2,1H3,(H,20,25) |
InChI Key |
REHBWYQMWSCSQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)C(=C1O)N=NC(=S)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Cis-Urocanic Acid-[13C3]](/img/structure/B12401573.png)
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12401577.png)



